![molecular formula C19H16FN3OS B2412601 4-Fluor-N-(2-(m-Tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamid CAS No. 392288-77-6](/img/structure/B2412601.png)

4-Fluor-N-(2-(m-Tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

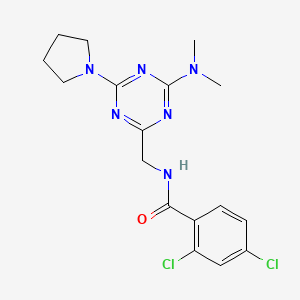

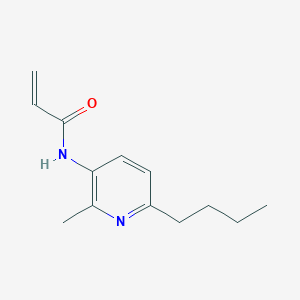

4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H16FN3OS and its molecular weight is 353.42. The purity is usually 95%.

BenchChem offers high-quality 4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kupplungsreaktionen

Die Suzuki–Miyaura (SM)-Kreuzkupplungsreaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Kupplung von Aryl- oder Vinylborverbindungen mit Aryl- oder Vinylhalogeniden, katalysiert durch Palladium. Die Bor-Gruppierung der Verbindung macht sie aufgrund ihrer Stabilität und milden Reaktionsbedingungen zu einem exzellenten Kandidaten für die SM-Kupplung . Forscher haben ihren Einsatz bei der Synthese komplexer organischer Moleküle untersucht.

Antifungal-Aktivität

Neuere Studien haben die antifungalen Eigenschaften verwandter Pyrazolyl-Benzamid-Derivate bewertet. Diese Verbindungen wurden gegen verschiedene Pilzpathogene getestet, darunter Valsa mali, Sclerotinia sclerotiorum, Fusarium graminearum, Physalospora piricola und Botrytis cinerea. Die Untersuchung der Wirksamkeit unserer Verbindung bei der Hemmung dieser Pilze könnte wertvolle Erkenntnisse für landwirtschaftliche und pharmazeutische Anwendungen liefern .

Antiparasitäres Potenzial

Verbindung 13, ein enger Analogon unserer Zielverbindung, hat eine potente in-vitro-Antipromastigotenaktivität gezeigt. Molekulare Simulationsstudien zeigten ihr günstiges Bindungsmuster im aktiven Zentrum der Pteridinreduktase 1 (LmPTR1) des Leishmania-Protozoen. Weitere Erforschung ihrer antileishmanialen und antimalariellen Wirkungen könnte zu neuartigen therapeutischen Wirkstoffen führen .

Arzneimittelentwicklung und -optimierung

Forscher haben ähnliche Pyrazolyl-Benzamid-Gerüste als Ausgangspunkte für die Arzneimittelentwicklung verwendet. Durch die Modifizierung von Substituenten und die Erforschung von Struktur-Wirkungs-Beziehungen zielen Wissenschaftler darauf ab, pharmakologische Eigenschaften zu optimieren. Die einzigartige Struktur unserer Verbindung kann als wertvolle Vorlage für die Entwicklung neuer Medikamente dienen, die auf spezifische biologische Pfade abzielen .

Datenbank der chemischen Synthese

Unsere Verbindung kann zusammen mit ihren Syntheseressourcen zu chemischen Datenbanken beitragen. Diese Ressourcen helfen anderen Forschern beim Zugriff auf Informationen über ihre Herstellung, physikalischen Eigenschaften und potenziellen Anwendungen. Die Aufnahme der Verbindung in solche Datenbanken fördert die Zusammenarbeit und beschleunigt den wissenschaftlichen Fortschritt .

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3OS/c1-12-3-2-4-15(9-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-5-7-14(20)8-6-13/h2-9H,10-11H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBNUTCGYZNFAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2412518.png)

![3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2412522.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2412523.png)

![(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2412530.png)

![2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine](/img/structure/B2412531.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412533.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)

![(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2412539.png)